Dithiothreitol

説明

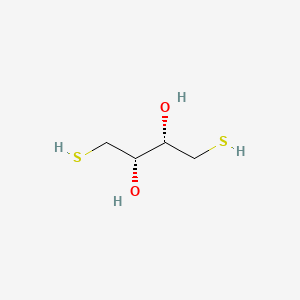

L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.

A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.

生物活性

Dithiothreitol (DTT) is a well-known reducing agent widely used in biochemical and molecular biology applications. Its primary function is to reduce disulfide bonds in proteins, thereby maintaining them in a reduced state. This property has made DTT invaluable in various experimental contexts, particularly those involving protein analysis and cell culture. However, recent studies have revealed a complex biological activity of DTT, including its effects on cellular physiology, toxicity mechanisms, and potential therapeutic applications.

DTT contains two thiol groups that allow it to participate in redox reactions. It primarily acts by reducing disulfide bonds within proteins, which is crucial for maintaining their functional conformation. The endoplasmic reticulum (ER), where oxidative protein folding occurs, is particularly affected by DTT. By disrupting the oxidative environment necessary for disulfide bond formation, DTT can induce stress in the ER, leading to protein misfolding and accumulation .

Key Findings:

- ER Stress Induction : DTT disrupts the ER's oxidative environment, causing an accumulation of misfolded proteins .

- S-adenosylmethionine (SAM) Depletion : High concentrations of DTT can deplete SAM levels, which is critical for methylation processes within the cell. This depletion has been linked to increased toxicity .

- Oxidative Stress : DTT can generate reactive oxygen species (ROS), contributing to cellular apoptosis under certain conditions .

Toxicity and Protective Mechanisms

While DTT is beneficial in low concentrations for various applications, its toxicity at higher concentrations has been documented. Studies using Caenorhabditis elegans as a model organism have shown that DTT can cause significant cellular stress and toxicity, which is modulated by dietary components such as vitamin B12. Vitamin B12 has been found to alleviate DTT-induced toxicity through complex biochemical pathways involving methionine metabolism .

Table 1: Summary of DTT Toxicity Studies

| Study | Organism/Model | Key Findings | Concentration Range |

|---|---|---|---|

| Gokul & Singh (2022) | C. elegans | DTT induces ER stress; vitamin B12 mitigates toxicity | 0.5 - 10 mM |

| Held et al. (1996) | Mammalian cells | Induces apoptosis via ROS generation | > 5 mM |

| Heidari et al. (2018) | Various models | Beneficial effects at low doses; toxic at high doses | < 1 mM beneficial; > 5 mM toxic |

Applications in Research and Clinical Settings

DTT's ability to disrupt biofilms has led to its investigation as an alternative method for detecting microorganisms associated with orthopedic implants. A study comparing the efficacy of DTT with sonication for identifying biofilm-associated infections found that DTT demonstrated comparable sensitivity and specificity . This suggests that DTT could serve as a cost-effective diagnostic tool in clinical microbiology.

Case Study: Orthopedic Implant-Associated Infections

A prospective cohort study evaluated the use of DTT in detecting microorganisms from infected orthopedic implants:

- Participants : 115 patients with suspected infections.

- Results : DTT showed a sensitivity of 89.47% and specificity of 96.3%, comparable to sonication methods.

Table 2: Efficacy Comparison of Detection Methods

| Method | Sensitivity (%) | Specificity (%) |

|---|---|---|

| This compound | 89.47 | 96.3 |

| Sonication | 90.00 | 95.0 |

科学的研究の応用

Proteomics and Protein Science

Reduction of Disulfide Bonds

DTT is commonly employed in proteomics to reduce disulfide bonds in proteins, facilitating their analysis through techniques like electrophoresis. By breaking these bonds, DTT allows for the reconstruction of proteins in their reduced form, which is crucial for accurate characterization . It effectively prevents the formation of both intra- and inter-molecular disulfide bonds between cysteine residues, enabling better accessibility for denaturing agents .

Applications in Electrophoresis

In preparation for electrophoresis, DTT is often used to ensure that proteins are fully reduced. After the reduction process, DTT is typically removed through desalting methods such as dialysis or gel filtration to prevent interference with subsequent analyses .

Antioxidant Properties

Cellular Protection

DTT acts as a protective agent against oxidative stress in living cells. Studies indicate that it can mitigate damage from ionizing radiation and other oxidative agents by maintaining a reducing environment within cells . This property has led to its use in various experimental setups aimed at understanding oxidative stress-related diseases.

Biofuel Production

Enhancing Ethanol Production

Research has shown that DTT can enhance the efficiency of ethanol production from biomass by microorganisms such as Clostridium strain P11. This application is particularly relevant in the context of biofuels, where optimizing fermentation processes can lead to more sustainable energy sources .

Medical Applications

Cholestasis Treatment

DTT has been investigated for its potential therapeutic effects in cholestasis, a condition characterized by impaired bile flow. In animal studies, supplementation with DTT has shown promise in mitigating hepatic and renal injuries associated with this disorder by preserving the cellular redox environment .

Cellular Therapy

In the realm of cellular therapy, DTT has been utilized to treat red blood cells to eliminate anti-CD38 effects, enhancing the efficacy of transfusions and cellular therapies .

Biochemical Synthesis

Thiol Protein Synthesis

DTT plays a significant role in the synthesis of thiol proteins and chemical peptide synthesis. Its ability to reduce disulfide bonds makes it an essential reagent in various biochemical reactions . Additionally, it has been used to study metal ion interactions due to its strong chelating properties .

Environmental Studies

Oxidative Potential Assessment

The this compound assay is a widely adopted method for assessing the oxidative potential of atmospheric aerosols. This technique helps quantify the reactivity and potential toxicity of particulate matter constituents, providing valuable insights into environmental health risks .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Proteomics | Reduces disulfide bonds for protein analysis via electrophoresis |

| Antioxidant Research | Protects cells from oxidative stress and ionizing radiation |

| Biofuel Production | Enhances ethanol yield from biomass fermentation |

| Medical Treatments | Potential treatment for cholestasis; improves red blood cell transfusion efficacy |

| Biochemical Synthesis | Facilitates thiol protein synthesis and metal ion interaction studies |

| Environmental Studies | Assesses oxidative potential of atmospheric aerosols using this compound assay |

特性

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。